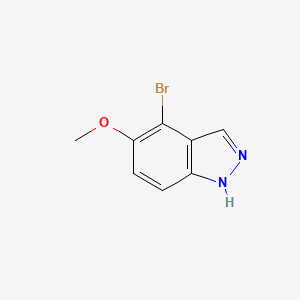

4-Bromo-5-methoxy-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJMTCWSLYKVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677496 | |

| Record name | 4-Bromo-5-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192004-62-8 | |

| Record name | 4-Bromo-5-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-5-methoxy-1H-indazole, a key heterocyclic compound in medicinal chemistry. We will delve into its chemical identity, a plausible synthetic route, its applications in drug discovery, and essential safety protocols. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Core Compound Identification and Properties

This compound is a substituted indazole derivative. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine ring of ATP and interact with the hinge region of kinase domains.[1] The strategic placement of a bromine atom and a methoxy group on this core makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1192004-62-8 | [2] |

| Molecular Formula | C₈H₇BrN₂O | [2] |

| Molecular Weight | 227.06 g/mol | [2] |

| MDL Number | MFCD17676852 | [2] |

Synthesis of this compound: A Proposed Protocol

A definitive, peer-reviewed synthesis protocol for this compound is not widely published. However, based on established methodologies for the synthesis of analogous substituted indazoles, a plausible and robust synthetic route can be proposed.[1][4][5] The following multi-step synthesis is adapted from patented methods for similar indazole cores and represents a logical approach for laboratory preparation.[1][5]

Overall Synthetic Scheme

The proposed synthesis involves a three-step process starting from a substituted fluorotoluene, proceeding through a formylation and oxime formation, and culminating in a cyclization reaction to form the indazole ring.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-bromo-6-fluoro-5-methoxybenzaldehyde (Intermediate Aldehyde)

This initial step is a directed ortho-metalation followed by formylation. The use of a strong base like Lithium diisopropylamide (LDA) at low temperatures allows for regioselective deprotonation.

-

Materials:

-

2-Bromo-4-fluoro-5-methoxytoluene (starting material)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF)

-

N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-4-fluoro-5-methoxytoluene in anhydrous THF in a suitable reaction vessel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the LDA solution dropwise to the cooled mixture. Stir for 1-2 hours at -78 °C to ensure complete formation of the lithiated intermediate.[5]

-

Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate aldehyde.[1]

-

Step 2: Synthesis of the Intermediate Oxime

The aldehyde is converted to an oxime, which is a precursor for the indazole ring.

-

Materials:

-

Crude aldehyde from Step 1

-

Ethylene glycol dimethyl ether

-

Methoxylamine hydrochloride

-

Potassium carbonate

-

-

Procedure:

-

Dissolve the crude aldehyde in ethylene glycol dimethyl ether.

-

Add methoxylamine hydrochloride and potassium carbonate to the solution.

-

Heat the mixture at a temperature between 40-80 °C for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Step 3: Ring Closure to form this compound

The final step involves the cyclization of the oxime intermediate with hydrazine to form the desired indazole product.

-

Materials:

-

Intermediate oxime from Step 2

-

Hydrazine hydrate

-

A suitable solvent such as THF, dioxane, methanol, or ethanol

-

-

Procedure:

-

After cooling the reaction mixture from Step 2, subject the resulting intermediate to ring closure with hydrazine hydrate in a suitable solvent.

-

Heat the reaction mixture at a temperature ranging from 40-100 °C for 2-16 hours.[1]

-

Upon completion, the final product can be purified by column chromatography on silica gel.

-

Applications in Drug Discovery

The indazole scaffold is a cornerstone in the development of kinase inhibitors.[1] These inhibitors are a major class of anti-cancer drugs that target protein kinases, enzymes that play a crucial role in cell signaling and proliferation. The this compound serves as a valuable building block for the synthesis of these targeted therapies.

The bromine atom at the 4-position provides a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the drug candidate.[6] The methoxy group at the 5-position can also influence the compound's electronic properties and its interactions with the target protein.

Derivatives of bromo-indazoles are key intermediates in the synthesis of inhibitors for various kinases, including Polo-like kinase 4 (PLK4), which is a critical regulator of centriole duplication and a target in cancer therapy.[1]

Caption: Role of indazole derivatives in kinase inhibitor-based drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the safety profiles of related bromo-indazole compounds provide essential guidance.[7][8][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[7]

-

Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed when not in use.[7][8]

-

Spills: In case of a spill, clean it up immediately using dry clean-up procedures to avoid generating dust.[7]

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[10]

-

Skin: If skin contact occurs, wash with plenty of soap and water.

-

Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[9]

-

Inhalation: If inhaled, move to fresh air.[10]

-

Conclusion

This compound is a strategically important building block for the synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy. Its synthesis, while requiring careful execution of modern organic chemistry techniques, is achievable through a logical, multi-step process. Understanding its properties, synthetic route, and applications empowers researchers to leverage this versatile compound in the ongoing quest for novel and more effective therapeutics.

References

-

ChemUniverse. This compound [P42827]. [Link]

-

ChemBK. 1H-Indazole, 4-bromo-5-methoxy-1-methyl-. [Link]

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Fisher Scientific. Safety Data Sheet - 4-Bromo-1H-indazole. [Link]

-

Lizhuo Information. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 6. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.de [fishersci.de]

An In-depth Technical Guide to 4-Bromo-5-methoxy-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-5-methoxy-1H-indazole, a crucial heterocyclic building block in modern medicinal chemistry. Recognizing the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and predictive models to offer valuable insights for its handling, synthesis, and application in research and drug development.

Core Molecular Attributes

This compound, with the CAS Number 1192004-62-8, is a substituted indazole derivative. The indazole scaffold is a key pharmacophore in numerous FDA-approved drugs, valued for its ability to mimic the purine ring of ATP and interact with the hinge region of kinase domains.[1] The strategic placement of a bromine atom at the 4-position and a methoxy group at the 5-position provides versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of targeted therapeutics.[2][3]

| Property | Value | Source |

| CAS Number | 1192004-62-8 | [4] |

| Molecular Formula | C₈H₇BrN₂O | [4] |

| Molecular Weight | 227.06 g/mol | [4] |

| Purity (Typical) | ≥ 95% | [4] |

| Canonical SMILES | COC1=CC2=C(C=NN2)C=C1Br | [5] |

| InChIKey | IZLZZNZOCDXQCP-UHFFFAOYSA-N | [5] |

Physicochemical Properties: An Analysis of Available and Inferred Data

Direct experimental data on the physical properties of this compound is not extensively available in peer-reviewed literature. However, by examining data from closely related analogues and utilizing predictive models, we can establish a reliable profile for this compound.

| Property | Experimental/Predicted Value | Remarks and Comparative Insights |

| Melting Point | Not experimentally determined. | The related compound, 4-bromo-1H-indazole, has a melting point of 160-165 °C.[6] The presence of a methoxy group may slightly alter this value. Another related compound, 5-Bromo-1-(4-methoxybenzyl)-1H-indazole, has a reported melting point of 61-63 °C.[7] |

| Boiling Point | Predicted: >300 °C | Due to its molecular weight and polarity, a high boiling point is expected. Direct experimental data is unavailable. |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | Indazole derivatives generally exhibit good solubility in polar organic solvents.[8] |

| Appearance | Likely a solid at room temperature. | Based on the melting point of analogous compounds.[6][9] |

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

While specific spectra for this compound are not readily published, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the methoxy group. Based on the spectrum of the isomeric 7-Bromo-5-methoxy-1H-indazole (¹H-NMR (CDCl₃, 300 MHz) δ 8.05 (s, 1H), 7.24 (m, 1H), 7.04 (m, 1H), 3.82 (s, 3H)), we can anticipate a singlet for the C3-H, two coupled aromatic protons, and a singlet for the methoxy protons.[10] The precise chemical shifts and coupling constants would require experimental verification.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Based on general chemical shift knowledge and data from other substituted indazoles, one can predict the approximate chemical shifts for the eight unique carbon atoms in the molecule.[11]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by specific vibrational frequencies corresponding to its functional groups. Key expected peaks include:

-

N-H Stretch: A broad peak in the region of 3200-3500 cm⁻¹ is characteristic of the N-H bond in the indazole ring.[12]

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹ will correspond to the aromatic C-H bonds.[12]

-

C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring system.

-

C-O Stretch: A strong peak around 1000-1300 cm⁻¹ will be present due to the methoxy group.

-

C-Br Stretch: A peak in the lower frequency region (typically 500-600 cm⁻¹) will correspond to the carbon-bromine bond.

Synthesis and Handling

Proposed Synthetic Route

A potential starting material would be 3-bromo-4-methoxyaniline. The synthesis could proceed via the following conceptual steps:

Conceptual Synthetic Pathway.

Detailed Protocol (Adapted from related syntheses): [10][13]

Step 1: Diazotization of 3-Bromo-4-methoxyaniline

-

Dissolve 3-Bromo-4-methoxyaniline in a suitable acidic medium (e.g., aqueous HCl) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

-

The resulting diazonium salt solution is then typically treated to induce cyclization. This can involve adjusting the pH or temperature.

-

The crude product is then extracted into an organic solvent.

-

The organic layer is washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

-

The final product can be purified by techniques such as recrystallization or column chromatography.

Disclaimer: This is a proposed synthetic route and has not been experimentally validated for this specific compound. Researchers should conduct small-scale trials and optimize reaction conditions.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety data for structurally similar compounds like 4-bromo-1H-indazole and 5-bromo-1H-indazole, the following precautions are recommended:[6][14][15]

-

Hazard Statements (Anticipated):

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

-

Handle in a well-ventilated area or under a chemical fume hood.[17]

-

Avoid inhalation of dust and contact with skin and eyes.[17]

-

In case of contact, immediately flush the affected area with plenty of water.[16]

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.[6]

-

The following diagram illustrates a recommended workflow for safe handling:

Recommended Safe Handling Workflow.

Applications in Drug Discovery and Development

Indazole derivatives are a cornerstone in medicinal chemistry, with numerous compounds having progressed to clinical use.[3] this compound serves as a valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of oncology and inflammatory diseases.[1][18]

The bromine atom at the 4-position is particularly useful for introducing further molecular diversity through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of drug candidates.[18] The methoxy group at the 5-position can also influence the electronic properties and metabolic stability of the final compound.

The following diagram illustrates the central role of this compound as a scaffold in the development of targeted therapies:

Role in Targeted Therapy Development.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in drug discovery. While direct experimental data on its physical properties are limited, a comprehensive understanding can be inferred from related structures. Its versatile chemical handles make it an attractive starting point for the synthesis of novel kinase inhibitors and other targeted therapies. Adherence to appropriate safety protocols is crucial when handling this compound. As research in medicinal chemistry continues to evolve, the utility of such well-functionalized scaffolds is expected to grow.

References

- BenchChem. (2025). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.

- Wiley-VCH. (2007).

- Guidechem. (n.d.). How to Prepare 1H-Indazole,7-broMo-5-Methoxy-.

- The Royal Society of Chemistry. (n.d.).

- Google Patents. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole (CN112321510A).

- Apollo Scientific. (2023).

- Sigma-Aldrich. (2025).

- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- (CN110452177A).

- Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole.

- Fisher Scientific. (2024).

- Fisher Scientific. (2023).

- The Royal Society of Chemistry. (n.d.). Table of Contents.

- BenchChem. (2025). Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole.

- MySkinRecipes. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs.

- MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)

- ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)....

- Beilstein Journals. (n.d.).

- Fluorochem. (2024).

- ChemSynthesis. (2025). 4-bromo-5-methoxy-1H-indole.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- HFC. (n.d.). CAS RN 1035096-83-3 | 5-Bromo-1-(4-methoxybenzyl)-1H-indazole.

- PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- ResearchG

- MD Topology. (n.d.). 4-Bromo-1H-indazole | C7H5BrN2 | MD Topology | NMR | X-Ray.

- ChemUniverse. (n.d.). This compound [P42827].

- Chem-Impex. (n.d.). 4-Bromo-5-Methyl-1H-indazole.

- ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....

- PubChem. (n.d.). 4-bromo-1H-indazole.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Chemistry Steps. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- PubChemLite. (n.d.). 5-bromo-4-methoxy-1h-indazole (C8H7BrN2O).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. chemuniverse.com [chemuniverse.com]

- 5. PubChemLite - 5-bromo-4-methoxy-1h-indazole (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 6. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. chemimpex.com [chemimpex.com]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 14. fishersci.de [fishersci.de]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

Foreword: The Strategic Value of the Indazole Scaffold

An In-depth Technical Guide to 4-Bromo-5-methoxy-1H-indazole: A Cornerstone for Modern Kinase Inhibitor Discovery

In the landscape of medicinal chemistry, particularly in the competitive arena of kinase inhibitor development, the indazole scaffold has firmly established itself as a "privileged" structure. Its remarkable ability to mimic the purine ring of ATP allows it to effectively compete for binding at the kinase hinge region, a foundational interaction for achieving potent inhibition.[1] The strategic functionalization of the indazole core is where the art and science of drug design truly converge, enabling the modulation of potency, selectivity, and pharmacokinetic properties.

This guide focuses on a particularly valuable, yet underexplored, derivative: This compound . The specific placement of the bromo and methoxy groups offers a unique combination of steric and electronic properties, presenting medicinal chemists with a versatile building block for creating next-generation therapeutics. The bromine atom at the 4-position serves as a key vector for diversification via cross-coupling reactions, while the methoxy group at the 5-position subtly influences the molecule's electronics and potential hydrogen bonding interactions within the ATP-binding pocket. This document provides an in-depth analysis of its properties, a robust synthesis protocol, and its strategic application in contemporary drug discovery programs.

Core Physicochemical & Structural Characteristics

A comprehensive understanding of a building block's fundamental properties is critical for its effective deployment in a synthesis campaign. This compound is a heterocyclic aromatic compound whose key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂O | [2] |

| Molecular Weight | 227.06 g/mol | [2] |

| CAS Number | 1192004-62-8 | [2] |

| IUPAC Name | This compound | N/A |

| Appearance | Expected to be a light-colored solid | Analog Data[3][4] |

| Purity (Typical) | ≥95% | [2] |

Synthesis Protocol: A Validated Approach to the Indazole Core

While multiple routes to substituted indazoles exist, the following protocol is a robust and scalable method adapted from established and patented procedures for analogous structures.[5][6] The strategy hinges on the directed ortho-metalation of a substituted aniline precursor, followed by formylation and subsequent cyclization to construct the indazole ring system.

Causality Behind the Synthetic Design:

The chosen synthetic route is predicated on efficiency and control. Starting with a commercially available, appropriately substituted aniline (3-bromo-4-methoxyaniline) allows for a convergent synthesis. The critical step is the diazotization followed by a reductive cyclization, a classic and reliable method for forming the pyrazole ring of the indazole system. This avoids the use of harsh nitrating conditions which can lead to regioselectivity issues and safety concerns on a larger scale.[6]

Step-by-Step Experimental Protocol:

Objective: To synthesize this compound from 3-bromo-4-methoxyaniline.

Materials:

-

3-bromo-4-methoxyaniline

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Diazotization:

-

In a reaction vessel maintained at 0-5 °C using an ice-salt bath, suspend 1.0 equivalent of 3-bromo-4-methoxyaniline in aqueous hydrochloric acid (approx. 3 equivalents HCl).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting mixture vigorously for 30 minutes at this temperature. The formation of the diazonium salt is the critical first step.

-

-

Reductive Cyclization:

-

In a separate flask, dissolve tin(II) chloride dihydrate (approx. 3-4 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Add the previously prepared cold diazonium salt solution to the tin(II) chloride solution slowly and portion-wise. A vigorous reaction may occur. Maintain the temperature below 10 °C.

-

Once the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the intermediate.

-

-

Work-up and Isolation:

-

Carefully neutralize the acidic reaction mixture by the slow addition of a cold, concentrated sodium hydroxide solution until the pH is basic (pH ~9-10). Perform this in an ice bath as the neutralization is highly exothermic.

-

Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts and wash them sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (or a similar solvent system) to afford the pure this compound.

-

Synthesis Workflow Diagram:

Caption: Reaction scheme for the synthesis of this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibition

The primary utility of this compound lies in its role as a foundational building block for potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.

Mechanism of Action as a Kinase Inhibitor Core:

Indazole-based compounds are classified as Type I or Type II kinase inhibitors, most commonly binding to the active (DFG-in) conformation of the kinase. They function as ATP-competitive inhibitors. The nitrogen atoms of the indazole ring form critical hydrogen bonds with the "hinge" region of the kinase, the same residues that anchor ATP. The rest of the molecule extends into the ATP binding site, with substituents on the indazole ring dictating the potency and selectivity for a specific kinase.

The bromine at the 4-position is a particularly powerful tool for the medicinal chemist. It is an ideal handle for introducing further complexity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid exploration of chemical space in the solvent-exposed region of the ATP pocket, a common strategy for optimizing selectivity and improving physicochemical properties.

Logical Pathway: From Building Block to Kinase Inhibitor

Caption: Role of the indazole scaffold as an ATP-competitive kinase inhibitor.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount for ensuring laboratory safety. The following recommendations are based on safety data for structurally related bromo-indazoles.[7][8]

-

Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Health Hazards: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[7] It may cause serious eye irritation and skin irritation.[8] Avoid breathing dust.

-

Handling: Avoid generating dust. Use only in well-ventilated areas.[7] After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the laboratory.[9]

-

Storage: Store in a cool, tightly sealed container. Some suppliers recommend refrigerated storage to ensure long-term stability.[8] Keep away from incompatible materials such as strong oxidizing agents.

-

Spill & First Aid: In case of a spill, clean it up immediately using dry procedures to avoid generating dust.[7]

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes.

-

If swallowed: Rinse mouth and seek immediate medical attention.[8]

-

Conclusion

This compound represents more than just another chemical reagent; it is a strategic tool for the modern medicinal chemist. Its pre-installed functional handles—the versatile bromine atom and the modulating methoxy group—provide a validated entry point for the synthesis of sophisticated molecular architectures. Its proven utility as an ATP-mimetic core makes it an invaluable asset in the rational design of kinase inhibitors. By understanding its properties, employing robust synthetic methods, and appreciating its mechanistic role, research organizations can significantly accelerate their drug discovery timelines and enhance their ability to generate novel intellectual property in a highly competitive therapeutic landscape.

References

-

ChemUniverse. This compound [P42827]. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177767285, 4-bromo-2-(5-methoxy-1H-pyrazol-4-yl)indazole. Available from: [Link]

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22352548, 4-bromo-1H-indazole. Available from: [Link]

-

Lizhuo Information. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 171597756, 4-bromo-7-methoxy-1-methyl-1H-indazole. Available from: [Link]

-

PubChemLite. 5-bromo-4-methoxy-1h-indazole (C8H7BrN2O). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. guidechem.com [guidechem.com]

- 6. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.de [fishersci.de]

- 9. fishersci.com [fishersci.com]

4-Bromo-5-methoxy-1H-indazole molecular weight

An In-depth Technical Guide to 4-Bromo-5-methoxy-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, including its molecular weight, and present a detailed, plausible synthetic route based on established chemical principles. Furthermore, this guide will explore the applications of the indazole scaffold, particularly this compound, as a versatile building block in the design of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their research endeavors.

Introduction to this compound

The indazole core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine base of ATP and interact with the hinge region of various protein kinases.[1] This interaction makes indazole derivatives valuable candidates for the development of kinase inhibitors, which are a cornerstone of modern oncology and inflammation therapy.[2] The specific substitutions on the indazole ring, such as the bromine atom at the 4-position and the methoxy group at the 5-position in this compound, provide strategic vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[1] The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, enabling the introduction of a wide array of molecular fragments to explore the chemical space around the core scaffold.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂O | [3] |

| Molecular Weight | 227.06 g/mol | [3] |

| CAS Number | 1192004-62-8 | [3] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Purity | Typically >95% (Commercially available) | [3] |

Synthesis of this compound

Proposed Synthetic Workflow:

Sources

Navigating the Solubility Landscape of 4-Bromo-5-methoxy-1H-indazole: A Technical Guide for Researchers

Foreword: Understanding the Criticality of Solubility Data

In the realm of drug discovery and organic synthesis, the solubility of a chemical entity is a cornerstone physicochemical property that dictates its fate in both biological systems and reaction media. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a critical determinant of experimental success, from achieving optimal reaction kinetics to ensuring meaningful results in biological assays. This guide provides an in-depth technical overview of the solubility of 4-Bromo-5-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public, experimental solubility data for this specific molecule, this document emphasizes the robust, validated methodologies for its determination, empowering researchers to generate the precise data required for their applications.

Core Physicochemical Properties of this compound

A molecule's inherent physicochemical characteristics are the primary drivers of its solubility. Understanding these properties provides a foundational context for interpreting and predicting its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 1192004-62-8 | [1] |

| Molecular Formula | C₈H₇BrN₂O | [1] |

| Molecular Weight | 227.06 g/mol | [1] |

| Predicted XlogP | 2.2 | [2] |

| Predicted pKa | Data not available |

Note on Predicted Values: The XlogP value is for the isomeric compound 5-bromo-4-methoxy-1H-indazole and serves as an estimation.[2] It is crucial for researchers to experimentally determine or use specialized software to predict the logP and pKa for this compound for precise calculations.

The predicted lipophilicity (XlogP of 2.2) suggests that this compound is moderately lipophilic. This indicates a higher affinity for organic solvents over aqueous media. The indazole moiety itself contains both a weakly acidic N-H proton and a weakly basic pyrazole-type nitrogen, meaning its ionization state, and therefore aqueous solubility, will be pH-dependent.

The Solubility Profile: A Qualitative and Quantitative Perspective

While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in public literature, general trends for indazole derivatives can provide valuable qualitative insights. Indazole-containing compounds are frequently employed in medicinal chemistry and are often soluble in common organic solvents used in drug discovery.[3]

Qualitative Solubility Insights:

-

High Solubility Expected: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and other polar aprotic solvents are likely to be excellent solvents for this compound, making them suitable for preparing high-concentration stock solutions for biological screening.

-

Moderate to Good Solubility Expected: Alcohols such as methanol, ethanol, and isopropanol are anticipated to be effective solvents.

-

Lower Solubility Expected: Non-polar solvents like hexanes and toluene are expected to be poor solvents.

-

pH-Dependent Aqueous Solubility: The aqueous solubility is expected to be low but will be influenced by the pH of the medium due to the ionizable indazole ring.

Given the absence of comprehensive public data, the following sections provide detailed, industry-standard protocols for the experimental determination of both thermodynamic and kinetic solubility.

Experimental Determination of Solubility: Protocols and Workflows

For any research program involving this compound, the empirical determination of its solubility is paramount. The choice between measuring thermodynamic or kinetic solubility depends on the specific application.

Thermodynamic Solubility: The Gold Standard Shake-Flask Method

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution at a given temperature. The shake-flask method is the most reliable technique for its determination.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the excess solid. Alternatively, centrifuge the samples to pellet the undissolved compound.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter can be used as an additional precaution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Diagram: Thermodynamic Solubility Workflow (Shake-Flask Method)

Caption: Workflow for determining thermodynamic solubility.

Kinetic Solubility: High-Throughput Assessment for Early Discovery

Kinetic solubility is a measure of how much of a compound, added from a concentrated organic stock solution (typically DMSO), will remain in an aqueous buffer. This is a critical parameter in early drug discovery as it mimics the conditions of many in vitro biological assays.

Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentrations (e.g., in a serial dilution). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature with gentle shaking for a defined period, typically 1 to 2 hours.

-

Precipitation Detection and Quantification: Determine the amount of compound that has precipitated. This can be done by:

-

Nephelometry: Measuring the light scattering caused by precipitated particles.

-

Filtration/LC-MS: Filtering the contents of the wells to remove precipitate and quantifying the concentration of the remaining soluble compound in the filtrate by LC-MS.

-

Direct UV: Measuring the UV absorbance of the solution after filtration.

-

Diagram: Kinetic Solubility Workflow

Caption: Workflow for determining kinetic solubility.

Implications of Solubility for Researchers

-

For the Medicinal Chemist: Poor solubility can hinder purification by crystallization and may lead to difficulties in achieving desired concentrations for chemical reactions. The moderate lipophilicity of this compound suggests that while it will be amenable to many organic reaction conditions, its aqueous solubility will likely need to be optimized through structural modification if it is a lead compound in a drug discovery program.

-

For the Biologist/Pharmacologist: In in vitro assays, exceeding the kinetic solubility limit will lead to compound precipitation, resulting in inaccurate and unreliable biological data. It is crucial to know the kinetic solubility in the specific assay buffer to ensure that the tested concentrations are genuinely in solution.

-

For the Formulation Scientist: The thermodynamic solubility in various pharmaceutically acceptable solvents and buffers is a critical starting point for developing a dosage form. Low aqueous solubility is a major challenge for oral drug delivery, and understanding the compound's solubility characteristics is the first step in devising formulation strategies to overcome this hurdle.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this guide provides the theoretical framework and practical, validated protocols for its determination. By employing the shake-flask method for thermodynamic solubility and high-throughput kinetic assays, researchers can generate the robust and reliable data necessary to advance their research and development efforts. A thorough understanding and empirical determination of solubility are indispensable for unlocking the full potential of this and other promising heterocyclic compounds.

References

-

ACD/Labs. (n.d.). ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum. Retrieved from [Link]

-

ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved from [Link]

-

ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

-

ACD/Labs. (n.d.). Improved Algorithm for LogD Calculation Within the Percepta® Platform. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P42827]. Retrieved from [Link]

- Singh, G., et al. (2020). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Current Drug Discovery Technologies, 17(4), 433-453.

- Zhang, S. G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.

-

PubChem. (n.d.). 4-bromo-7-methoxy-1-methyl-1H-indazole. Retrieved from [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. Retrieved from [Link]

-

Zhang, S. G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed. Retrieved from [Link]

- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. 13(Special Issue 9), 7669-7678.

-

PubChemLite. (n.d.). 5-bromo-4-methoxy-1h-indazole (C8H7BrN2O). Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-5-methyl-1h-indazole, n1-boc protected (C13H15BrN2O2). Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

LJMU Research Online. (2022). Propitious Indazole Compounds as β‐ketoacyl‐ACP Synthase Inhibitors and Mechanisms Unfolded for TB Cure: Integrated Rationa. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-Bromo-5-methoxy-1H-indazole: A Predictive and Comparative Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Bromo-5-methoxy-1H-indazole (CAS No. 1192004-62-8), a heterocyclic compound of significant interest in medicinal chemistry.[1] While direct experimental spectra for this specific molecule are not widely available in the public domain, this document, grounded in the principles of spectroscopic interpretation and comparative data from structurally related analogs, offers a robust predictive framework for its characterization. As a key building block in the synthesis of bioactive molecules, a thorough understanding of its spectroscopic signature is paramount for researchers in drug discovery and development.[2][3]

The indazole scaffold is a well-recognized pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[3][4] The strategic placement of a bromine atom and a methoxy group on the indazole core of this compound provides versatile opportunities for chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents.[2]

This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data for this compound. Each section will present a detailed, step-by-step methodology for data acquisition, a summary of the predicted data in a tabular format, and an in-depth interpretation of the expected spectral features, drawing comparisons with known data of similar indazole derivatives.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following structure and atom numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

1.1. Experimental Protocol

A standard ¹H NMR spectrum would be acquired using a high-field NMR spectrometer (e.g., 400 or 500 MHz) to ensure adequate signal dispersion.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Record the ¹H NMR spectrum at room temperature. Key acquisition parameters to consider include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.

1.2. Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N1-H | 10.0 - 13.0 | Broad Singlet | - |

| H3 | 8.0 - 8.2 | Singlet | - |

| H7 | 7.3 - 7.5 | Doublet | 8.0 - 9.0 |

| H6 | 7.1 - 7.3 | Doublet | 8.0 - 9.0 |

| O-CH₃ | 3.9 - 4.1 | Singlet | - |

1.3. Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the N-H proton, and the methoxy group protons.

-

N1-H Proton: The proton attached to the N1 nitrogen of the indazole ring is expected to appear as a broad singlet in the downfield region (10.0 - 13.0 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The chemical shift can be highly dependent on the solvent and concentration.

-

Aromatic Protons (H3, H6, H7):

-

H3: This proton is on the pyrazole ring of the indazole system. Due to the electron-withdrawing nature of the adjacent nitrogen atoms, it is expected to be deshielded and appear as a singlet in the downfield region (8.0 - 8.2 ppm). This is consistent with data from other indazole derivatives.

-

H7 and H6: These two protons are on the benzene ring and are expected to form an AX or AB spin system, appearing as two doublets. H7 is adjacent to the electron-donating nitrogen atom of the pyrazole ring, while H6 is ortho to the methoxy group. The electron-donating methoxy group at C5 will shield the ortho proton H6, causing it to appear at a slightly lower chemical shift (7.1 - 7.3 ppm) compared to H7 (7.3 - 7.5 ppm). The coupling constant between these two ortho protons is expected to be in the range of 8.0 - 9.0 Hz.

-

-

Methoxy Protons (O-CH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet in the upfield region (3.9 - 4.1 ppm). The exact chemical shift is influenced by the electronic environment of the benzene ring.

Comparative Analysis: The predicted chemical shifts are based on the analysis of similar structures. For instance, in 7-bromo-5-methoxy-1H-indazole, the aromatic protons appear at δ 8.05 (s, 1H), 7.24 (m, 1H), and 7.04 (m, 1H), and the methoxy protons at 3.82 (s, 3H).[5] The positions of the substituents in this compound will alter the electronic distribution and thus the precise chemical shifts, but the general pattern and multiplicity are expected to be similar.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

2.1. Experimental Protocol

The ¹³C NMR spectrum would be acquired on the same NMR spectrometer used for the ¹H NMR analysis.

Methodology:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a singlet. A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C and its longer relaxation times. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

2.2. Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C7a | 140 - 142 |

| C5 | 150 - 155 |

| C3a | 120 - 125 |

| C3 | 133 - 136 |

| C7 | 110 - 115 |

| C6 | 118 - 122 |

| C4 | 100 - 105 |

| O-CH₃ | 55 - 60 |

2.3. Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Aromatic and Heterocyclic Carbons:

-

C7a and C3a (Bridgehead Carbons): These carbons are part of the ring fusion and are expected to have chemical shifts in the aromatic region. C7a, being adjacent to the N1 atom, is predicted to be around 140 - 142 ppm. C3a will likely be more shielded, appearing around 120 - 125 ppm.

-

C3: This carbon in the pyrazole ring is deshielded due to the adjacent nitrogen atoms and is predicted to appear around 133 - 136 ppm.

-

C5: This carbon is attached to the strongly electron-donating methoxy group, causing a significant downfield shift to around 150 - 155 ppm.

-

C4: The carbon atom bearing the bromine atom (C4) will experience a shielding effect due to the "heavy atom effect" of bromine, and its signal is expected to be in the upfield region of the aromatic carbons, around 100 - 105 ppm.

-

C7 and C6: These carbons will have chemical shifts typical for aromatic carbons. C7 is expected around 110 - 115 ppm, and C6 around 118 - 122 ppm.

-

-

Methoxy Carbon (O-CH₃): The carbon of the methoxy group will appear as a sharp singlet in the upfield region, typically between 55 and 60 ppm.

Comparative Analysis: The ¹³C NMR data for other substituted indazoles supports these predictions. For example, the chemical shifts observed in other bromo- and methoxy-substituted indazoles show similar trends for carbons attached to or adjacent to these functional groups.[6]

Mass Spectrometry (MS)

3.1. Experimental Protocol

Mass spectral data would be obtained using a mass spectrometer, typically with an electrospray ionization (ESI) or electron ionization (EI) source.

Methodology:

-

Sample Introduction: The sample can be introduced directly into the ion source via a syringe pump (for ESI) or a heated probe (for EI) after being dissolved in a suitable solvent like methanol or acetonitrile.

-

Ionization: In ESI, the sample is sprayed into the source, and a high voltage is applied to generate ions. In EI, the sample is vaporized and bombarded with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

3.2. Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 226/228 | High | Molecular ion peak with isotopic pattern for one bromine atom (approx. 1:1 ratio). |

| [M-Br]⁺ | 147 | Moderate | Loss of a bromine radical. |

| [M-CH₃]⁺ | 211/213 | Moderate | Loss of a methyl radical from the methoxy group. |

| [M-CO]⁺ | 198/200 | Low | Loss of carbon monoxide. |

3.3. Interpretation of the Predicted Mass Spectrum

The mass spectrum of this compound is expected to provide valuable information about its molecular weight and fragmentation pattern.

-

Molecular Ion Peak ([M]⁺): The most crucial piece of information is the molecular ion peak. Due to the presence of a bromine atom, this peak will appear as a doublet with a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will be observed at m/z 226 (for C₈H₇⁷⁹BrN₂O) and m/z 228 (for C₈H₇⁸¹BrN₂O) with nearly equal intensity. The calculated molecular weight is 227.06 g/mol .[1]

-

Fragmentation Pattern:

-

A significant fragment ion is expected from the loss of the bromine atom, resulting in a peak at m/z 147.

-

Loss of a methyl radical from the methoxy group would give rise to a doublet at m/z 211 and 213.

-

Further fragmentation might involve the loss of carbon monoxide (CO) from the ring system.

-

Fragmentation Workflow Diagram:

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-5-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-5-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount, and ¹H NMR spectroscopy serves as a primary tool for confirming identity, purity, and molecular structure. This document will delve into the theoretical principles governing the spectrum, predict the chemical shifts and coupling constants based on substituent effects, and provide a practical protocol for experimental data acquisition.

Introduction: The Role of NMR in Heterocyclic Chemistry

Indazole derivatives are a cornerstone in modern pharmacology, forming the core of numerous approved drugs. Their biological activity is intrinsically linked to their structure, particularly the substitution pattern on the bicyclic ring system. ¹H NMR spectroscopy offers an unparalleled, non-destructive window into the molecular architecture, providing precise information about the electronic environment of each proton. For a molecule like this compound, ¹H NMR allows us to:

-

Confirm the successful synthesis and substitution pattern.

-

Identify all unique proton environments within the molecule.

-

Deduce the connectivity of atoms through proton-proton (¹H-¹H) spin-spin coupling.

Understanding the interplay between the indazole core and its substituents—in this case, an electron-withdrawing bromine atom and an electron-donating methoxy group—is key to interpreting the resulting spectrum.

Structural Analysis and Predicted ¹H NMR Spectrum

The chemical structure of this compound is presented below, with protons labeled for the subsequent spectral analysis.

The molecule possesses five distinct proton environments, which will give rise to five unique signals in the ¹H NMR spectrum:

-

H3: The proton on the pyrazole ring.

-

H6 & H7: The two ortho-coupled protons on the benzene ring.

-

N1-H: The labile proton on the nitrogen atom of the pyrazole ring.

-

OCH₃: The three equivalent protons of the methoxy group.

The predicted chemical shifts (δ) are based on the foundational spectrum of 1H-indazole and are modulated by the electronic effects of the substituents. A bromine atom at position 4 will exert a deshielding effect on adjacent protons, while the electron-donating methoxy group at position 5 will cause a shielding effect (upfield shift), particularly on the ortho proton (H6).

While a definitive, published spectrum for the parent compound is elusive, highly valuable experimental data has been reported for its N-protected analog, 4-bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[1][2][3] This analog provides crucial, experimentally-derived chemical shifts for the core indazole protons, allowing for a highly accurate prediction.

Detailed Signal-by-Signal Analysis

-

H3 (Pyrazole Proton): In the N-protected analog, this proton appears as a singlet at approximately 8.00 ppm.[1][2][3] For the parent 1H-indazole, the H3 proton is also a singlet. Given its location on the electron-deficient pyrazole ring, a downfield chemical shift is expected. The electronic influence of the substituents on the benzene ring on H3 is minimal. Therefore, this signal is predicted to be a sharp singlet.

-

H7 (Benzene Ring Proton): This proton is ortho to the pyrazole ring fusion and meta to the methoxy group. In the N-protected analog, a doublet is observed at δ 7.53 ppm (J = 9.2 Hz).[1][2][3] This downfield position relative to H6 is expected due to its proximity to the heterocyclic ring. The coupling constant of 9.2 Hz is characteristic of ortho-coupling between aromatic protons.

-

H6 (Benzene Ring Proton): This proton is ortho to both the electron-donating methoxy group and the bromine atom. The methoxy group's shielding effect will push this signal upfield relative to H7. Experimental data from the N-protected analog shows this signal as a doublet at δ 7.16 ppm (J = 9.2 Hz).[1][2][3] The multiplicity arises from the ortho-coupling to H7.

-

OCH₃ (Methoxy Protons): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. The typical range for methoxy groups attached to an aromatic ring is 3.8-4.0 ppm. The electronic environment of the substituted indazole ring supports this prediction.

-

N1-H (Indazole NH Proton): This is a labile proton, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and exchange with trace amounts of water. In a non-protic solvent like DMSO-d₆, this signal is typically observed in the range of 11.0-13.0 ppm.

Summary of Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound in a typical NMR solvent like CDCl₃ or DMSO-d₆ is summarized below.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N1-H | 11.0 - 13.0 | broad singlet | 1H | - |

| H3 | ~8.00 | singlet | 1H | - |

| H7 | ~7.53 | doublet (d) | 1H | ~9.2 |

| H6 | ~7.16 | doublet (d) | 1H | ~9.2 |

| OCH₃ | ~3.90 | singlet | 3H | - |

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To obtain a high-quality ¹H NMR spectrum suitable for structural confirmation, adherence to a standardized protocol is essential. This protocol is designed to be self-validating by ensuring proper sample preparation and instrument calibration.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for indazoles as it helps in observing the labile N-H proton.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity. This is an iterative process aimed at obtaining sharp, symmetrical peaks. A well-shimmed instrument is essential for resolving fine coupling patterns.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 14 ppm).

-

Use a standard 90° pulse experiment.

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. The required number will depend on the sample concentration.

-

Incorporate a relaxation delay (D1) of 1-2 seconds between scans to allow for full magnetization recovery.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the peak multiplicities and measure the coupling constants.

-

Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for acquiring and analyzing a ¹H NMR spectrum.

Conclusion and Field Insights

The predicted ¹H NMR spectrum of this compound is a powerful fingerprint for its structural verification. The distinct signals for the aromatic, pyrazolic, and methoxy protons, along with the characteristic ortho-coupling pattern of H6 and H7, provide a robust set of data points for unambiguous identification. When conducting this experiment, it is crucial for the scientist to be mindful of solvent choice, as it can significantly impact the chemical shift and peak shape of the N1-H proton. This in-depth understanding of both the theoretical underpinnings and the practical execution of ¹H NMR spectroscopy is indispensable for professionals in drug discovery and development, ensuring the scientific integrity of their work.

References

- Blake, J.F., et al. (2020). KRas G12C inhibitors. U.S. Patent No. 10,689,377. Washington, DC: U.S.

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5739–5751. [Link]

- Konrad, M., et al. (2024). Acylsulfonamide type KAT6A inhibitors.

-

Guimond, N., & Fagnou, K. (2007). Supporting Information for: Palladium-Catalyzed Benzylic C-H Insertion: Synthesis of Substituted 1H-Indazoles. Angewandte Chemie International Edition, 46(13), 2362-2365. [Link]

- Marx, V., et al. (2020). KRas G12C inhibitors. U.S.

-

Kim, J., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 77(21), 9698–9705. [Link]

- Blake, J.F., et al. (2020). KRas G12C inhibitors. U.S.

Sources

Introduction: The Role of Indazoles and NMR in Drug Discovery

An In-Depth Technical Guide to the ¹³C NMR of 4-Bromo-5-methoxy-1H-indazole

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key analytical technique for structural elucidation, a thorough understanding of the ¹³C NMR spectrum is critical for verifying the synthesis and purity of this important molecular scaffold. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into spectral prediction, data acquisition, and interpretation.

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a range of FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[1] The specific substitution pattern of this compound provides a versatile platform for further functionalization, making it a valuable building block in the synthesis of novel therapeutic agents.

Given its importance, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton. Each carbon atom in a distinct electronic environment produces a signal, allowing for the verification of the core structure, the position of substituents, and the overall purity of the compound. This guide will detail the principles and practical steps for analyzing this molecule using ¹³C NMR.

Molecular Structure and Predicted Carbon Environments

The structure of this compound features a bicyclic aromatic system with two key substituents on the benzene ring. For NMR analysis, it is crucial to consider the distinct electronic environment of each of the nine carbon atoms. The indazole ring can exist in different tautomeric forms; however, studies on related indazoles consistently show that the 1H-tautomer is the dominant form in common NMR solvents like DMSO-d₆.[2]

The bromine atom at the C4 position and the methoxy group at the C5 position exert significant electronic effects that influence the chemical shifts (δ) of the aromatic carbons. The bromine atom has an electron-withdrawing inductive effect (-I) and a weak electron-donating mesomeric effect (+M). The methoxy group also has an inductive (-I) effect but a much stronger electron-donating mesomeric effect (+M). These competing effects lead to a distinct pattern of shielding and deshielding across the molecule.

Caption: A streamlined workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Spectral Interpretation: Assigning the Carbon Skeleton

Interpreting the proton-decoupled ¹³C NMR spectrum involves assigning each observed signal to a specific carbon atom in the molecule.

-

Quaternary vs. Protonated Carbons: A standard ¹³C{¹H} spectrum will not inherently distinguish between carbons with and without attached protons. However, quaternary carbons (C3a, C4, C5, C7a) often have lower intensities due to longer relaxation times. A DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment can be run to definitively identify CH, CH₂, and CH₃ groups, and by inference, the quaternary carbons.

-

High-Frequency (Deshielded) Region (140-160 ppm): The signal at the highest frequency (~150 ppm) is assigned to C5. The carbon atom directly bonded to the highly electronegative oxygen of the methoxy group is significantly deshielded. The quaternary carbon C7a (~140 ppm) is also found in this region, deshielded by the adjacent N1.

-

Mid-Frequency Region (110-140 ppm): This region contains the remaining aromatic carbons. C3 (~135 ppm) and C3a (~122 ppm) are assigned based on typical values for the pyrazole portion of the indazole ring. C6 and C7 are expected around 114-115 ppm. Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence), which correlates carbons to their directly attached protons, and HMBC (Heteronuclear Multiple Bond Correlation), which shows 2- and 3-bond correlations, would be required for unambiguous assignment of C6 and C7.

-

Low-Frequency (Shielded) Region (<110 ppm): The carbon bearing the bromine, C4, is expected to be the most shielded of the aromatic carbons (~100 ppm) due to the heavy atom effect. The aliphatic methoxy carbon (-OCH₃) will appear as a sharp signal at a much lower frequency, typically around 56 ppm.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information vital for its application in scientific research and drug development. By following a rigorous experimental protocol, researchers can obtain high-quality data. The interpretation, guided by an understanding of substituent effects and aided by predictive tools, allows for the confident confirmation of the molecule's complex carbon framework. This guide provides the foundational knowledge and practical steps necessary to leverage ¹³C NMR for the successful characterization of this important heterocyclic intermediate.

References

- University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from a relevant university chemistry resource.

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from UCL. [Link]

-

Aijiren. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from Alwsci. [Link]

-

Claramunt, R. M., et al. (2016). 13 C NMR of indazoles. ResearchGate. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from Iowa State University. [Link]

- Wiedemann, S., et al. (2022).

-

MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from MDPI. [Link]

-

Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from Labinsights. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. Retrieved from ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from RSC. [Link]

-

Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from Isotope-Science. [Link]

-

Perez, M. A., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. National Institutes of Health. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from CASPRE. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from NMRDB.org. [Link]

-

Yoo, H. W., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

-

Advanced Chemistry Development, Inc. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from ACD/Labs. [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Sreenivasa, M., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-5-methoxy-1H-indazole

Introduction

4-Bromo-5-methoxy-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug development. The indazole scaffold is a prevalent motif in a wide array of pharmacologically active compounds.[1][2] The specific substitutions of a bromine atom and a methoxy group on the benzene ring of the indazole core introduce unique physicochemical properties that can influence metabolic stability, receptor binding affinity, and overall therapeutic efficacy.

A thorough understanding of the mass spectrometric behavior of this compound is paramount for its unambiguous identification, structural elucidation, and quantitation in complex biological matrices. This technical guide provides a comprehensive overview of the anticipated mass spectrometric analysis of this compound, detailing predicted fragmentation patterns under both electron ionization (EI) and electrospray ionization (ESI) conditions. The insights presented herein are synthesized from foundational principles of mass spectrometry and spectral data from structurally related molecules, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Isotopic Profile